1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate
Overview
Description
1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate is a complex organic compound that combines the structural features of thiophene, benzothiazole, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate typically involves the esterification of 5-Bromo-2-thiophenecarboxylic acid with 1,3-benzothiazol-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate is largely dependent on its interaction with specific molecular targets. The thiophene and benzothiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. The ester group may facilitate cellular uptake and enhance the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Shares the thiophene ring and bromine substitution but lacks the benzothiazole ester functionality.
1,3-Benzothiazol-2-ylmethanol: Contains the benzothiazole ring but lacks the thiophene and ester functionalities.
Uniqueness
The combination of thiophene, benzothiazole, and ester functionalities in 1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate imparts unique chemical properties, such as enhanced fluorescence and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S2/c14-11-6-5-10(18-11)13(16)17-7-12-15-8-3-1-2-4-9(8)19-12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJNVVVGENRLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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